molecular formula C12H18F2O4 B12942982 (S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid

Cat. No.: B12942982
M. Wt: 264.27 g/mol
InChI Key: NMOOFEGCHVGYEQ-QMMMGPOBSA-N
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Description

(S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxy group, a difluorocyclobutyl ring, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Difluorocyclobutyl Ring: This step involves the cyclization of a suitable precursor to form the difluorocyclobutyl ring. Common reagents used in this step include fluorinating agents and cyclization catalysts.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a nucleophilic substitution reaction, where a tert-butyl alcohol derivative reacts with an appropriate leaving group.

    Formation of the 4-Oxobutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butoxy)-2-(3,3-difluorocyclobutyl)-4-oxobutanoic acid analogs: Compounds with similar structural features but different substituents.

    Cyclobutyl derivatives: Compounds containing the cyclobutyl ring with various functional groups.

    Fluorinated compounds: Molecules with fluorine atoms that exhibit unique chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a difluorocyclobutyl ring and a tert-butoxy group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18F2O4

Molecular Weight

264.27 g/mol

IUPAC Name

(2S)-2-(3,3-difluorocyclobutyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H18F2O4/c1-11(2,3)18-9(15)4-8(10(16)17)7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,16,17)/t8-/m0/s1

InChI Key

NMOOFEGCHVGYEQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1CC(C1)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CC(C1)(F)F)C(=O)O

Origin of Product

United States

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